N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide
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Description
“N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” is a chemical compound with the molecular formula C16H12N2O3 . It is also known by other names such as “Phthalimide acetyl chloride” and "1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetylchlorid" .
Synthesis Analysis
The synthesis of this compound has been studied in various contexts. For instance, a thalidomide analog, (4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N’-[(4-ethoxyphenyl)methylidene]benzohydrazide), has been identified as a promising broad-spectrum anti-inflammatory agent . Another study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. The molecular formula is C16H12N2O3, with an average mass of 280.278 Da and a monoisotopic mass of 280.084778 Da .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve various mechanisms. For example, a study suggests that a novel positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5, termed 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29), potentiates mGluR5 responses by actions at a site that is overlapping with the binding site of 2-methyl-6 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 219.19, a density of 1.368±0.06 g/cm3 (Predicted), a melting point of 113 °C, a boiling point of 345.7±25.0 °C (Predicted), a flash point of 162.9°C, and a vapor pressure of 6.04E-05mmHg at 25°C .
Future Directions
The future directions of research on “N-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide” could involve further exploration of its potential as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluRs), mGluR5 . Additionally, its potential as a broad-spectrum anti-inflammatory agent could be further investigated .
Properties
IUPAC Name |
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-10(19)17-11-5-4-6-12(9-11)18-15(20)13-7-2-3-8-14(13)16(18)21/h2-9H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXZPZEUESRPZHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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